N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a glycinamide moiety
Properties
Molecular Formula |
C22H26N4O3S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H26N4O3S2/c1-18-4-6-19(7-5-18)26(31(28,29)21-10-8-20(30-2)9-11-21)16-22(27)24-12-3-14-25-15-13-23-17-25/h4-11,13,15,17H,3,12,14,16H2,1-2H3,(H,24,27) |
InChI Key |
PXBSKTHIKZHGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide typically involves multi-step organic reactions. . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity . The imidazole ring plays a crucial role in this binding process, often forming hydrogen bonds or coordinating with metal ions in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
- 1-(3-Aminopropyl)imidazole
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and pharmacology.
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